N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a synthetic compound of interest within the fields of chemistry, biology, and medicine due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves a multi-step process starting with commercially available starting materials. Key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.
Attachment of the methylthio group through methylation reactions.
Final attachment of the propionamide side chain under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and reduce production costs. Techniques such as flow chemistry, which allows for continuous production, may be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can modify its functional groups, potentially enhancing its biological activity.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various substituents, altering its properties and applications.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Substitution: : Alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The reactions typically yield derivatives of the parent compound with altered functional groups, which can be further evaluated for their properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is studied for its potential as a scaffold for the development of new catalysts and as a building block for complex molecular architectures.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for drug discovery, particularly in the areas of oncology and infectious diseases.
Industry
Industrial applications include the development of new materials with specific chemical properties, such as polymers and coatings, where the compound’s unique structure can impart desired characteristics.
Mechanism of Action
The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can interact with key biological pathways, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-chloro-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
N-(2-(6-methoxy-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
Uniqueness
The presence of the methylthio group and the pyrrolidin-1-yl substituent distinguishes N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide from its analogs. These groups confer unique chemical properties and potential biological activity, making this compound a valuable subject for further study and application.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-3-12(22)16-6-9-21-14-11(10-17-21)13(18-15(19-14)23-2)20-7-4-5-8-20/h10H,3-9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKXRFKOXWXSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.